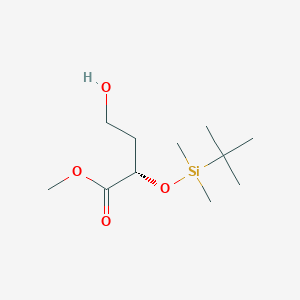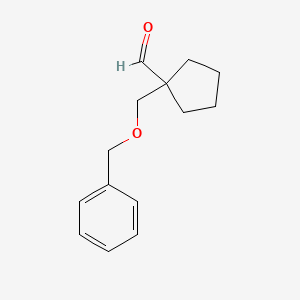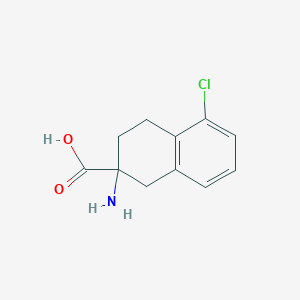
1-methoxy-3-(2-phenylphenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
1-methoxy-3-(2-phenylphenyl)benzene can be synthesized through several synthetic routes. One common method involves the reaction of 1-bromo-3-methoxybenzene with phenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the bromine atom is replaced by the phenoxy group.
Another method involves the Suzuki-Miyaura cross-coupling reaction, where 1-bromo-3-methoxybenzene is coupled with phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki-Miyaura cross-coupling reaction is often preferred for its efficiency and scalability.
化学反応の分析
Types of Reactions
1-methoxy-3-(2-phenylphenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution reactions. Common reactions include nitration, sulfonation, and halogenation.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group, forming 1-hydroxy-3-(2-phenylphenyl)benzene.
Reduction: Reduction reactions can convert the phenoxy group to a phenyl group, forming 1-methoxy-3-phenylbenzene.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Nitration: 1-methoxy-3-(2-nitrophenyl)benzene
Oxidation: 1-hydroxy-3-(2-phenylphenyl)benzene
Reduction: 1-methoxy-3-phenylbenzene
科学的研究の応用
1-methoxy-3-(2-phenylphenyl)benzene has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, such as fragrances and dyes.
作用機序
The mechanism of action of 1-methoxy-3-(2-phenylphenyl)benzene involves its interaction with molecular targets and pathways in biological systems. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their activity. The compound’s structure allows it to interact with multiple targets, leading to diverse biological effects.
類似化合物との比較
Similar Compounds
1-methoxy-4-phenoxybenzene: Similar structure but with the phenoxy group at the 4 position.
1-methoxy-2-phenoxybenzene: Similar structure but with the phenoxy group at the 2 position.
1-methoxy-3-phenylbenzene: Similar structure but without the phenoxy group.
Uniqueness
1-methoxy-3-(2-phenylphenyl)benzene is unique due to the specific positioning of the methoxy and phenoxy groups, which imparts distinct chemical and biological properties. The presence of both electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and interactions with other molecules, making it a versatile compound for various applications.
特性
分子式 |
C19H16O |
|---|---|
分子量 |
260.3 g/mol |
IUPAC名 |
1-methoxy-3-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C19H16O/c1-20-17-11-7-10-16(14-17)19-13-6-5-12-18(19)15-8-3-2-4-9-15/h2-14H,1H3 |
InChIキー |
CHVIYHLZCYAVMY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2C3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Thieno[3,2-b]pyrrolizin-4-one](/img/structure/B8363752.png)
![2-[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]-N-cyclohexyl-N-phenylacetamide](/img/structure/B8363756.png)


![3-[(2-Chloro-6-nitrophenyl)amino]-1-propanol](/img/structure/B8363774.png)

![6-Chloro-2-[(N-phenylamino)acetamido]benzoic Acid](/img/structure/B8363801.png)
